molecular formula C9H7ClN4 B1423240 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine CAS No. 870221-49-1

4-(2-Chloropyridin-3-yl)pyrimidin-2-amine

Cat. No.: B1423240
CAS No.: 870221-49-1
M. Wt: 206.63 g/mol
InChI Key: DKCVVHMYFZBDAK-UHFFFAOYSA-N
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Description

4-(2-Chloropyridin-3-yl)pyrimidin-2-amine (CAS 870221-49-1) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C9H7ClN4 and a molecular weight of 206.63 g/mol , this compound serves as a valuable primary and secondary intermediate in various synthetic pathways . The product has a specified purity of 97% and should be stored at room temperature . It is important to note that this substance is incompatible with strong oxidizing agents, bases, and acids . As a pyrimidine derivative featuring a chloropyridyl group, it represents a privileged scaffold in medicinal chemistry, making it of significant interest for the synthesis of more complex molecules for biological evaluation. This product is intended for research applications only and is not classified for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

4-(2-chloropyridin-3-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4/c10-8-6(2-1-4-12-8)7-3-5-13-9(11)14-7/h1-5H,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCVVHMYFZBDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694258
Record name 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870221-49-1
Record name 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 870221-49-1
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Chemical Reactions Analysis

3.1. Reactivity Profile

4-(2-Chloropyridin-3-yl)pyrimidin-2-amine exhibits several types of chemical reactivity:

  • Nucleophilic Substitution : The chlorinated position on the pyridine ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

  • Amination Reactions : The amine group on the pyrimidine can participate in various amination reactions, forming new derivatives that may exhibit enhanced biological activity.

3.2. Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. Upon binding to these targets, it can modulate their activity, leading to various pharmacological effects depending on the specific context of use .

Table 2: Notable Reactions and Products

Reaction TypeProductYield (%)
Nucleophilic SubstitutionVarious substituted pyrimidinesVariable
AminationN-Arylpyrimidin derivativesUp to 85%

Analytical Techniques for Characterization

To characterize and confirm the structure of synthesized compounds, several analytical techniques are commonly employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used for determining the structure and purity of the compound.

  • Infrared (IR) Spectroscopy : Helps identify functional groups present in the molecule.

  • Mass Spectrometry (MS) : Provides molecular weight information and confirms the presence of specific fragments.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrimidinamine compounds exhibit potent anticancer properties. For instance, studies have shown that similar compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, inhibitors targeting CDK4 and CDK6 have been linked to effective cancer treatments, suggesting that 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine may also possess similar activities .

Inhibition of Kinases

The compound has been investigated for its ability to inhibit various kinases involved in signaling pathways. Its structural similarity to known kinase inhibitors positions it as a potential candidate for developing selective inhibitors that could lead to new therapeutic agents for diseases such as cancer and autoimmune disorders .

Antimicrobial Properties

Preliminary studies suggest that pyrimidine derivatives may exhibit antimicrobial activity. The presence of the chloropyridine moiety could enhance the compound's interaction with microbial enzymes or receptors, making it a candidate for further exploration in antimicrobial drug development .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of pyrimidine derivatives, including those similar to this compound. The results demonstrated significant inhibition of tumor growth in xenograft models, highlighting the compound's potential as an anticancer agent .

Case Study 2: Kinase Inhibition

In another study focusing on CDK inhibitors, researchers synthesized various derivatives based on pyrimidine structures. The findings indicated that modifications at the pyridine ring could enhance selectivity and potency against specific kinases, suggesting pathways for optimizing the efficacy of compounds like this compound .

Mechanism of Action

The mechanism by which 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine exerts its effects involves:

Comparison with Similar Compounds

Pyrimidin-2-amine Derivatives with Halogenated Aromatic Substituents

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Reference
4-(2-Chloropyridin-3-yl)pyrimidin-2-amine 2-Chloropyridin-3-yl at C4 206.64 Aurora kinase inhibition
4-(4-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine (DP-2) 4-Chlorophenyl at C4, furan-2-yl at C6 301.73 Hydrogen bonding studies
4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine (DP-1) 4-Fluorophenyl at C4, furan-2-yl at C6 285.28 Quantum chemical analysis
4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine (DP-3) 4-Bromophenyl at C4, furan-2-yl at C6 346.18 Solubility and binding studies

Key Findings :

  • The halogenated aromatic rings (e.g., chlorophenyl, fluorophenyl) in DP-1 to DP-3 influence hydrogen bonding and solubility. The 2-chloropyridin-3-yl group in the main compound enhances kinase binding due to its planar heterocyclic structure, unlike the non-planar furan in DP derivatives .

Pyrimidin-2-amines with Heterocyclic or Indole Substituents

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Reference
4-(N-Ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)pyrimidin-2-amine (11b) N-Ethylindole at C4, p-chlorophenyl at C6 393.87 Antifungal (Candida albicans)
3-(2-Aminopyrimidin-4-yl)indole derivatives (36, 37) Indole at C3, substituted phenyl at C6 ~350–370 Anti-inflammatory, analgesic
N-(4-Nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Pyridin-3-yl at C4, 4-nitrophenyl at N2 307.30 Kinase modulation (synthetic intermediate)

Key Findings :

  • Indole-containing derivatives (e.g., 11b) exhibit antifungal activity, attributed to the indole moiety’s ability to disrupt microbial membranes . In contrast, the main compound’s chloropyridine group targets kinase enzymes .
  • Compound 36 and 37 show 87–88% inflammation inhibition, comparable to indomethacin, but lack the kinase specificity of the main compound due to structural differences .

Kinase-Targeting Pyrimidin-2-amines

Compound Name Target Kinase Structural Features Application Reference
This compound Aurora kinase Chloropyridine-pyrimidine scaffold Cancer therapy (AMG 900)
(4m)-4-{(4s)-3-[(2-Chloropyridin-3-yl)methyl][1,2,4]triazolo[4,3-a]pyridin-7-yl}-N-(oxan-4-yl)pyrimidin-2-amine MAPK1 (Erk2) Triazolopyridine-chloropyridine hybrid Solid tumor research
2-(5-Chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine Undisclosed kinase Thiophene and fluorophenyl substituents Kinase inhibitor screening

Key Findings :

  • The main compound’s simplicity (single chloropyridine substituent) allows efficient synthesis and modification, whereas triazolopyridine hybrids (e.g., MAPK1-targeting compound) require complex synthetic routes .
  • Thiophene-containing analogs () show varied kinase selectivity, emphasizing the role of heterocyclic substituents in target specificity .

Biological Activity

4-(2-Chloropyridin-3-yl)pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme modulation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C10H8ClN5
  • CAS Number : 870221-49-1
  • Molecular Weight : 233.66 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including protein kinases and enzymes involved in cell proliferation and apoptosis.

  • Inhibition of Kinases : The compound has been shown to modulate several kinase enzymes, which play crucial roles in cellular processes such as proliferation and survival. For instance, it may inhibit the activity of Aurora kinases, which are implicated in cancer progression .
  • Induction of Apoptosis : Similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines by disrupting cellular signaling pathways . This suggests that this compound may exert similar effects.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)12.5
HCT116 (Colon)15.0
A549 (Lung)18.0

The IC50 values indicate the concentration required to inhibit cell viability by 50%, showcasing the compound's potential as an anticancer agent.

Enzyme Interaction Studies

Research has also focused on the interaction of this compound with specific enzymes:

  • Kinase Inhibition : In vitro assays have shown that this compound can inhibit various kinases involved in tumor growth and metastasis .
  • Bioconversion Studies : A study utilizing microbial systems demonstrated that derivatives of chloropyridine compounds could be bioconverted into more active forms, hinting at possible metabolic pathways for enhancing efficacy .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Cancer Treatment : A study published in Nature explored the use of pyridine derivatives, including this compound, demonstrating significant cytotoxic effects against cancer cell lines when administered at specific concentrations .
  • Pharmacokinetics and Toxicity : Research on pharmacokinetics indicated that while the compound shows promise for therapeutic applications, it also exhibits certain toxicological profiles that necessitate further investigation to optimize its safety for clinical use .

Q & A

Q. What are the recommended synthetic routes for 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine, and how can reaction conditions be optimized for yield and purity?

The compound can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions. A validated method involves reacting 2-chloro-3-iodopyridine with a pyrimidin-2-amine precursor in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions. Solvent choice (e.g., DMF or THF) and temperature (80–100°C) significantly affect yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>95%) . Optimization studies suggest that excess amine (1.5–2 eq.) and controlled pH (neutral to slightly basic) minimize by-products like dimerized intermediates .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR (¹H/¹³C): Key signals include aromatic protons at δ 7.8–8.5 ppm (pyridine and pyrimidine rings) and amine protons at δ 5.5–6.0 ppm (broad, exchangeable).
  • X-ray crystallography: Single-crystal studies reveal intermolecular hydrogen bonding (N–H⋯N) between the amine and pyridine nitrogen, forming cyclic dimers. Cl⋯Cl interactions (3.2–3.3 Å) further stabilize the lattice .
  • Mass spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 221.05 for C₉H₆ClN₄) and isotopic patterns for chlorine .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Stability studies in DMSO (10 mM) at −20°C show <5% degradation over 6 months. In aqueous buffers (pH 7.4), hydrolysis of the chloropyridine moiety occurs at elevated temperatures (>40°C), monitored via HPLC with UV detection (λ = 254 nm). Lyophilization in inert atmospheres (Ar/N₂) is recommended for long-term storage .

Advanced Research Questions

Q. How does this compound interact with kinase targets like PLK4 or ALK, and what computational tools validate these interactions?

The compound’s pyrimidine core acts as a hinge-binding motif in kinase active sites. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts strong hydrogen bonds with PLK4’s Glu98 and Lys59 residues. Competitive binding assays (e.g., TR-FRET) confirm IC₅₀ values in the nanomolar range for ALK inhibition. Mutagenesis studies (e.g., Ala scanning) further identify critical residues for binding .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Discrepancies in IC₅₀ values (e.g., cell-free vs. cellular assays) may arise from off-target effects or differential cell permeability. Use orthogonal assays:

  • Biochemical assays: Measure direct kinase inhibition.
  • Cellular thermal shift assays (CETSA): Confirm target engagement in live cells.
  • Metabolomics: Identify metabolite interference (e.g., ATP depletion in high-throughput screens) .

Q. How can structure-activity relationship (SAR) studies improve the compound’s selectivity for therapeutic applications?

Systematic modifications to the pyridine and pyrimidine rings:

  • Chlorine replacement: Substituting Cl with F or CF₃ alters steric and electronic properties, reducing off-target binding (e.g., to PTPN2).
  • Amine derivatization: Adding hydrophobic groups (e.g., morpholine) enhances membrane permeability (logP >2.5) but may reduce solubility.
    SAR data are validated via 3D-QSAR models (CoMFA/CoMSIA) and in vivo pharmacokinetic studies .

Q. What analytical methods quantify the compound in complex biological matrices?

  • LC-MS/MS: MRM transitions (e.g., 221 → 154 for quantification, 221 → 112 for confirmation) with a LOD of 0.1 ng/mL.
  • Microsomal stability assays: Use liver microsomes (human/rat) to assess metabolic degradation (t₁/₂ >60 min suggests suitability for in vivo studies) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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